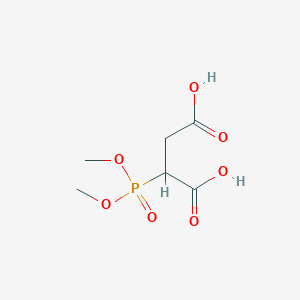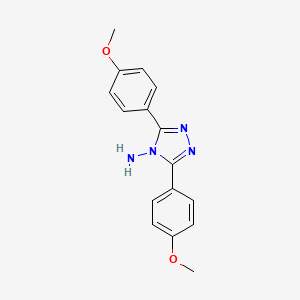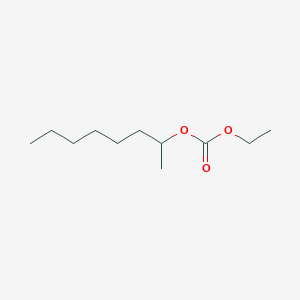
N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine: is an organic compound that belongs to the class of amines It features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a propan-1-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyrene, which undergoes a series of reactions to introduce the propan-1-amine moiety.
Alkylation: Pyrene is first alkylated using a suitable alkylating agent to introduce the propyl chain.
Amination: The alkylated pyrene is then subjected to amination reactions to introduce the amine group. This can be achieved using reagents such as ammonia or primary amines under appropriate conditions.
Dimethylation: Finally, the amine group is dimethylated using reagents like formaldehyde and formic acid or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acylating agents, and alkylating agents.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrene derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromatic hydrocarbons and their derivatives.
Biology: In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the pyrene moiety. It is useful in studying cellular processes and molecular interactions.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. Its structural properties may be exploited in drug design and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine involves its interaction with molecular targets through its amine and pyrene moieties. The amine group can form hydrogen bonds and ionic interactions, while the pyrene moiety can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
- N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
- N,N-Dimethyl-3-(naphthalen-1-yl)propan-1-amine
Uniqueness: N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine is unique due to the presence of the pyrene moiety, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence and electronic properties.
Propriétés
| 92977-96-3 | |
Formule moléculaire |
C21H21N |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3-pyren-2-ylpropan-1-amine |
InChI |
InChI=1S/C21H21N/c1-22(2)12-4-5-15-13-18-10-8-16-6-3-7-17-9-11-19(14-15)21(18)20(16)17/h3,6-11,13-14H,4-5,12H2,1-2H3 |
Clé InChI |
URBZTMRSGCUZEJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)


